Oxalic acid

Catalog No.
S573657
CAS No.
144-62-7
M.F
C2H2O4
C2H2O4
(COOH)2
M. Wt
90.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Oxalic acid

CAS Number

144-62-7

Product Name

Oxalic acid

IUPAC Name

oxalic acid

Molecular Formula

C2H2O4
C2H2O4
(COOH)2

Molecular Weight

90.03 g/mol

InChI

InChI=1S/C2H2O4/c3-1(4)2(5)6/h(H,3,4)(H,5,6)

InChI Key

MUBZPKHOEPUJKR-UHFFFAOYSA-N

SMILES

C(=O)(C(=O)O)O

solubility

50 to 100 mg/mL at 75 °F (NTP, 1992)
100 G AQ SOLN SATURATED @ 15 °C CONTAINS 6.71 G; 100 G AQ SOLN SATURATED @ 20 °C CONTAINS 8.34 G; 100 G AQ SOLN SATURATED @ 25 °C CONTAINS 9.81 G
VERY SOL IN ETHANOL; SLIGHTLY SOL IN ETHER; INSOL IN BENZENE, CHLOROFORM, PETROLEUM ETHER
Water solubility of 220,000 mg/l at 25 °C
220 mg/mL at 25 °C
Solubility in water, g/100ml at 20 °C: 9-10 (moderate)
14%

Synonyms

Acid, Oxalic, Aluminum Oxalate, Ammonium Oxalate, Chromium (2+) Oxalate, Chromium (3+) Oxalate (3:2), Chromium Oxalate, Diammonium Oxalate, Dilithium Oxalate, Dipotassium Oxalate, Disodium Oxalate, Ferric Oxalate, Iron (2+) Oxalate (1:1), Iron (3+) Oxalate, Iron Oxalate, Magnesium Oxalate, Magnesium Oxalate (1:1), Manganese (2+) Oxalate (1:1), Monoammonium Oxalate, Monohydrogen Monopotassium Oxalate, Monopotassium Oxalate, Monosodium Oxalate, Oxalate, Aluminum, Oxalate, Chromium, Oxalate, Diammonium, Oxalate, Dilithium, Oxalate, Dipotassium, Oxalate, Disodium, Oxalate, Ferric, Oxalate, Iron, Oxalate, Magnesium, Oxalate, Monoammonium, Oxalate, Monohydrogen Monopotassium, Oxalate, Monopotassium, Oxalate, Monosodium, Oxalate, Potassium, Oxalate, Potassium Chromium, Oxalate, Sodium, Oxalic Acid, Potassium Chromium Oxalate, Potassium Oxalate, Potassium Oxalate (2:1), Sodium Oxalate

Canonical SMILES

C(=O)(C(=O)O)O

The exact mass of the compound Oxalic acid is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 50 to 100 mg/ml at 75° f (ntp, 1992)220000 mg/l (at 25 °c)2.44 m100 g aq soln saturated @ 15 °c contains 6.71 g; 100 g aq soln saturated @ 20 °c contains 8.34 g; 100 g aq soln saturated @ 25 °c contains 9.81 gvery sol in ethanol; slightly sol in ether; insol in benzene, chloroform, petroleum etherwater solubility of 220,000 mg/l at 25 °c220 mg/ml at 25 °csolubility in water, g/100ml at 20 °c: 9-10 (moderate)solubility in water, g/100ml at 20 °c: 13-1414%. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 62774. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Dicarboxylic Acids - Oxalates. It belongs to the ontological category of alpha,omega-dicarboxylic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Health Hazards -> Corrosives. However, this does not mean our product can be used or applied in the same or a similar way.

Oxalic acid is the simplest dicarboxylic acid, characterized by its high acidic strength (pKa1 = 1.25) and exceptional chelating capabilities, particularly for transition metals and lanthanides. In industrial procurement, it is primarily sourced as a dihydrate for applications requiring aggressive metal oxide dissolution, selective precipitation, and non-corrosive bleaching. Unlike mineral acids, oxalic acid functions as both an acidulant and a strong reducing agent, forming highly stable, soluble complexes with iron (ferrioxalate) and highly insoluble complexes with rare earth elements and calcium. These dual properties make it a critical reagent in hydrometallurgy, spent battery recycling, and advanced materials synthesis, where phase purity, selective metal recovery, and predictable thermal decomposition are paramount [1].

Substituting oxalic acid with other organic acids (like citric or malonic acid) or mineral acids (like sulfuric or hydrochloric acid) frequently compromises process efficiency and product purity. Mineral acids lack the selective chelating power of oxalic acid, leading to the indiscriminate dissolution of base metals and requiring extensive downstream purification. Conversely, while citric acid is a common organic alternative, its significantly higher pKa (3.13 vs. 1.25) and bulkier structure result in weaker metal complexation and slower dissolution kinetics for refractory oxides like rust. Furthermore, in precipitation workflows, oxalates uniquely decompose into pure oxides upon calcination without leaving carbonaceous residues, a critical requirement for synthesizing high-purity rare earth oxides and battery cathode precursors that carbonate or hydroxide precipitants cannot match[1].

Superior Selectivity in Lithium-Ion Battery Leaching vs. Sulfuric Acid

In the hydrometallurgical recovery of spent lithium-ion batteries (LIBs), oxalic acid acts as both a selective leachant and a precipitant, outperforming conventional mineral acids. While 2M sulfuric acid indiscriminately leaches >95% of all valuable metals (Li, Co, Ni), requiring complex solvent extraction steps, oxalic acid enables highly selective lithium recovery. Studies show that under optimized conditions (e.g., 0.6M oxalic acid), lithium leaching efficiency exceeds 81%, while cobalt dissolution remains below 2%, as cobalt is simultaneously precipitated as insoluble cobalt oxalate. This eliminates multiple downstream separation steps, significantly streamlining the recovery of high-purity battery precursors [1].

Evidence DimensionLeaching selectivity (Li vs Co)
Target Compound Data>81% Li leached, <2% Co leached
Comparator Or BaselineSulfuric acid (>95% Li and >95% Co leached)
Quantified Difference>90% reduction in cobalt co-dissolution
ConditionsSpent NMC battery black mass, 0.6M oxalic acid, 20°C, 60 min

Enables direct separation of lithium from cobalt in a single step, drastically reducing chemical consumption and process complexity in battery recycling facilities.

Higher Rare Earth Oxide Purity vs. Carbonate Precipitation

In the separation and purification of rare earth elements from leach solutions, the choice of precipitant directly dictates the final oxide purity. When comparing oxalic acid to sodium carbonate, oxalic acid demonstrates superior crystallization performance and selectivity. Experimental data indicates that oxalic acid precipitation followed by calcination yields rare earth oxides (RExOy) with a purity of 99.83% and a recovery efficiency of 99.44%. In contrast, sodium carbonate precipitation under similar conditions yields a lower purity of 98.33%. Furthermore, rare earth oxalates calcine cleanly to oxides without residual carbon or alkali metal contamination, which is a common issue with carbonate and double-sulfate precipitants [1].

Evidence DimensionFinal Rare Earth Oxide (RExOy) Purity
Target Compound Data99.83% final oxide purity
Comparator Or BaselineSodium carbonate (98.33% final oxide purity)
Quantified Difference1.5% absolute increase in final oxide purity
ConditionsAqueous REE sulfate leach solutions, precipitation followed by calcination

Achieving >99.8% purity is critical for electronic and magnetic applications, allowing manufacturers to bypass additional costly purification stages.

Accelerated Iron Oxide Dissolution Kinetics vs. Citric Acid

Oxalic acid is highly preferred for iron oxide removal from clays, silica, and metal surfaces due to its strong acidity and the formation of the highly stable ferrioxalate complex [Fe(C2O4)3]3-. Comparative kinetic studies of organic acids rank their iron oxide dissolution efficiency as oxalic > citric > malonic > gluconic. Because oxalic acid has a significantly lower pKa1 (1.25) compared to citric acid (3.13), it provides a higher proton concentration at equivalent molarities, coupled with a strong reducing capacity. This dual action accelerates the breakdown of the iron oxide lattice, achieving >83% Fe2O3 removal in optimized clay leaching, whereas citric acid achieves substantially lower dissolution yields under identical temperature and concentration parameters [1].

Evidence DimensionAcid strength and relative dissolution efficiency
Target Compound DataOxalic acid (pKa1 = 1.25); highest relative dissolution yield
Comparator Or BaselineCitric acid (pKa1 = 3.13); lower relative dissolution yield
Quantified DifferenceNearly 100-fold stronger primary acidity (Ka) driving significantly faster Fe3+ extraction
Conditions0.8M acid concentration, 85°C, 150 min leaching time for clay beneficiation

Ensures faster, more complete rust and impurity removal in industrial cleaning and mineral beneficiation without using highly corrosive mineral acids.

Hydrometallurgical Battery Recycling

Used as a selective leachant and precipitant for recovering lithium (as a soluble salt) and cobalt/nickel (as insoluble oxalates) from spent NMC and LCO battery black mass, streamlining the recycling flowsheet by avoiding complex solvent extraction steps [1].

High-Purity Rare Earth Refining

Procured as a premium precipitating agent to convert aqueous rare earth streams into highly crystalline rare earth oxalates, which calcine cleanly into >99.8% pure rare earth oxides for permanent magnets and phosphors [1].

Advanced Mineral Beneficiation & Quartz Purification

Applied in the removal of iron oxide (Fe2O3) impurities from clays, silica, and quartz sands, leveraging its strong reducing and chelating properties to achieve optical-grade mineral purity without introducing chlorides or sulfates [1].

Precursor Synthesis for Electroceramics

Utilized in the coprecipitation of mixed-metal oxalates (e.g., barium titanyl oxalate), which serve as ideal, low-temperature calcination precursors for synthesizing homogeneous, fine-particulate piezoelectric and dielectric ceramics [1].

Physical Description

Oxalic acid is an odorless white solid. Sinks and mixes with water. (USCG, 1999)
Dry Powder; Other Solid; Water or Solvent Wet Solid; Pellets or Large Crystals
Colorless, odorless powder or granular solid. [Note: The anhydrous form (COOH)2 is an odorless, white solid.]; [NIOSH]
Solid
HYGROSCOPIC COLOURLESS CRYSTALS OR WHITE POWDER.
Colorless, odorless powder or granular solid.
Colorless, odorless powder or granular solid. [Note: The anhydrous form (COOH)2 is an odorless, white solid.]

Color/Form

ANHYDROUS OXALIC ACID, CRYSTALLIZED FROM GLACIAL ACETIC ACID IS ORTHORHOMBIC, CRYSTALS BEING PYRAMIDAL OR ELONGATED OCTAHEDRA
Colorless powder or granular solid [Note: The anhydrous form (COOH)2 is a white powder].

XLogP3

-0.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

89.99530854 g/mol

Monoisotopic Mass

89.99530854 g/mol

Boiling Point

Sublimes (NIOSH, 2024)
sublimes
Sublimes

Heavy Atom Count

6

Vapor Density

4.3 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
4.3

Density

1.9 at 59 °F (USCG, 1999) - Denser than water; will sink
1.90 @ 17 DEG/4 °C, ALPHA
1.9 g/cm³
1.90

LogP

-0.81

Odor

Odorless.

Decomposition

... DECOMP PRODUCTS INCL CARBON MONOXIDE & FORMIC ACID.

Melting Point

372 °F (Decomposes) (NTP, 1992)
189.5 °C (DECOMPOSES)
189.5 °C
372 °F
215 °F (Sublimes)

UNII

9E7R5L6H31

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H312: Harmful in contact with skin [Warning Acute toxicity, dermal]

MeSH Pharmacological Classification

Reducing Agents

Mechanism of Action

Metabolically its toxicity is believed due to the capacity of oxalic acid to immobilize calcium and thus upset the calcium-potassium ratio in critical tissues.

Vapor Pressure

0.001 mmHg at 68 °F (NTP, 1992)
0.000234 [mmHg]
0.54 mm @ 105 °C
<0.001 mmHg

Pictograms

Irritant

Irritant

Other CAS

144-62-7
553-91-3
6153-56-6

Absorption Distribution and Excretion

TARTARIC & OXALIC ACIDS ARE EXCRETED IN URINE UNCHANGED.
The absorption of (14)C-labelled oxalic acid was studied in Wistar rats, CD-1 mice and NMRI mice. Oxalic acid in solution was given to the animals by gavage either with water alone or with 0.625 g/kg body wt of xylitol. Both xylitol adapted animals and animals not previously exposed to xylitol were used. Adaptation to xylitol diets enhanced the absorption and urinary excretion of the label (oxalic acid) in both strains of mice but not in rats. Earlier studies have indicated a high incidence of bladder calculi in mice but not in rats fed high amounts of xylitol. The results of the present study offer one likely explanation for the increased formation of bladder calculi as a result of over saturation of urine with oxalate.

Metabolism Metabolites

IN RABBIT, MAJOR END-PRODUCT OF METAB OF (14)C-ETHYLENE GLYCOL IS RESP CARBON DIOXIDE (60% OF DOSE IN 3 DAYS), & METABOLITES EXCRETED IN URINE ARE UNCHANGED ETHYLENE GLYCOL (10%) & OXALIC ACID (0.1%). ... GLYCOLALDEHYDE, GLYCOLLIC ACID & GLYOXYLIC ACID ARE INTERMEDIATES IN CONVERSION TO CARBON DIOXIDE.
IN OXIDATIVE METAB OF ETHYLENE GLYCOL IN MAMMALS, SPECIES VARIATIONS OCCUR WHICH EXPLAIN ... DIFFERENCES IN TOXICITY. GLYCOL IS OXIDIZED BY MAJOR PATHWAY INTO CARBON DIOXIDE, & BY MINOR PATHWAY TO ... OXALIC ACID. EXTENT OF FORMATION OF OXALIC ACID IS DEPENDENT ON DOSE LEVEL, BUT HAS ... BEEN SHOWN TO VARY WITH SPECIES ...
INITIAL STEPS IN OXIDATION OF ETHYLENE GLYCOL TO DIALDEHYDE (GLYOXAL) & TO GLYOXYLIC ACID SEEM TO BE MEDIATED BY ALC DEHYDROGENASE; DECARBOXYLATION OF GLYOXYLIC ACID YIELDS CARBON DIOXIDE & FORMIC ACID. GLYOXYLIC ACID IS ALSO OXIDIZED TO OXALIC ACID.
Piridoxilate is an association of glyoxylic acid and pyridoxine in which pyridoxine is supposed to facilitate in vivo transformation of glyoxylic acid to glycine rather than to oxalic acid. However, it has recently been shown that long term treatment with piridoxilate may result in over production of oxalic acid and in calcium oxalate nephrolithiasis. A patient in whom piridoxilate induced both oxalate nephrolithiasis and chronic oxalate nephropathy with renal insufficiency, an association that has not been previously described, was reported. Therefore, piridoxilate should be added to the list of chemicals responsible for chronic oxalate nephropathy.
Cyclosporin A interferes with oxalate metabolism and, therefore, should be given with utmost caution in patients with primary hyperoxaluria.
Oxalic acid is not metabolized but excreted in the urine.

Associated Chemicals

Oxalic acid dihydrate;6153-56-6

Wikipedia

Oxalic acid
Magnesium oxalate
Metoprolol

Drug Warnings

Ascorbic acid ingestion in high doses is associated with oxalate deposition in tissue in dialysis patients. /Oxalates/

Use Classification

Fragrance Ingredients
Hazard Classes and Categories -> Corrosives
Cosmetics -> Chelating

Methods of Manufacturing

MADE BY PASSING CARBON MONOXIDE INTO CONCENTRATED SODIUM HYDROXIDE OR BY HEATING SODIUM FORMATE IN PRESENCE OF SODIUM HYDROXIDE OR SODIUM CARBONATE.
OXALIC ACID IS PRODUCED COMMERCIALLY BY NITRIC ACID OXIDATION OF STARCH, SUGAR, OR ETHYLENE GLYCOL
OXALIC ACID IS A CO-PRODUCT OF THE FERMENTATION OF MOLASSES TO CITRIC ACID. OXALIC ACID CAN BE MADE BY FUSING SAWDUST (OR OTHER FORMS OF CELLULOSE) WITH A MIXTURE OF SODIUM HYDROXIDE AND POTASSIUM HYDROXIDE. TEXACO WAS GRANTED A PATENT IN 1973 FOR THE ELECTROLYTIC SYNTHESIS OF OXALIC ACID FROM CARBON DIOXIDE AND HYDROGEN.

General Manufacturing Information

Photographic Film, Paper, Plate, and Chemical Manufacturing
Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing
All Other Chemical Product and Preparation Manufacturing
Petroleum Refineries
Plastics Material and Resin Manufacturing
Miscellaneous Manufacturing
Wholesale and Retail Trade
Services
All Other Basic Organic Chemical Manufacturing
Not Known or Reasonably Ascertainable
Paint and Coating Manufacturing
Soap, Cleaning Compound, and Toilet Preparation Manufacturing
Ethanedioic acid: ACTIVE
Magnesium, [ethanedioato(2-)-.kappa.O1,.kappa.O2]-: INACTIVE
IT IS A PRODUCT OF THE METABOLISM OF MANY MOLDS, SEVERAL SPECIES OF PENICILLIUM & ASPERGILLUS CONVERT SUGAR INTO CALCIUM OXALATE WITH 90% YIELD UNDER OPTIMUM CONDITIONS.
BY 1983, /MOST USA PRODUCERS/ HAD ENDED PRODUCTION AND USA DEMAND HAS BEEN FILLED BY IMPORTS, PRINCIPALLY FROM CHINA AND BRAZIL

Analytic Laboratory Methods

VEGETABLE PRODUCTS: TITRATION OR ATOMIC ABSORPTION SPECTROPHOTOMETRY.
AIR SAMPLE. PROCEDURE: TITRATION.

Clinical Laboratory Methods

APPLICATION: SERUM OR URINE. METHOD: FLUORESCENCE ANALYSIS.

Storage Conditions

STORE IN COOL, DRY, WELL-VENTILATED LOCATION. /OXALIC ACID DIHYDRATE/

Interactions

A number of sulfhydryl compounds were shown to inhibit CO2 and oxalate formation from glyoxylate by rat liver homogenates and hepatocytes. The most significant inhibition occurred with cysteine and this inhibition was concentration dependent. In rats made hyperoxaluric by administering ethylene glycol in their drinking water, daily intraperitoneal injections of cysteine caused a rapid and marked decrease in urinary oxalate excretion which was maintained over the duration of the treatment (28 days). Over this time period, the level of urinary oxalate excretion inthese ethylene glycol treated rats was reduced to that of the controls.It is postulated that the decrease is due to the formation of acysteine-glyoxylate adduct, 2-carboxy-4-thiazolidine carboxylate, which prevents glyoxylate being further oxidized to oxalate. Cysteine or similar sulphydryl compounds may therefore have potential as therapeutic agents in the prevention of renal stones.
The study was conducted to investigate the effect of vitamin A, B1 and B6 deficiency on oxalate metabolism in rats. A significant hyperoxaluria was the common observation in all the three vitamin deficiencies (vitamin B6 greater than vitamin A greater than vitamin B1). The activities of hepatic glycolate oxidase and glycolate dehydrogenase were markedly enhanced in vitamin A and vitamin B6 deficient rats. However, lactate dehydrogenase levels remained unaltered in these deficiencies as compared to their respective pair fed controls. Vitamin B1 deficiency of 4 weeks duration could augment the activity of glycolate oxidase only, with no alterations in the glycolate dehydrogenase and lactate dehydrogenase levels. Intestinal oxalate uptake studies revealed increased bioavailability of oxalate from the gut in vitamin A and vitamin B6 deficient rats. Thus, the results suggest the relative contribution of both exogenous as well as endogenous oxalate in the process of calculogenesis under various nutritional stress conditions in rat.
Hyperoxalemia can be aggravated by vitamin C supplementation in regular hemodialysis patients. The present study was undertaken to examine the validity of this observation in an experimental setting. Fifty five-sixths nephrectomized rats were divided into two groups: 30 rats were allowed free access to water containing 8 mg/ml of vitamin C (100-160 mg/100 g/24 hr) and the remainder given tap water without vitamin C. The serum creatinine increased and the hematocrit decreased gradually; however, there was no difference between the two groups. Plasma vitamin C, oxalate and urinary oxalate levels were higher in the vitamin treated group than the nontreated rats. Histological examination revealed glomerular and interstitial fibrosis and round cell infiltration as well as tubular cyst formation. Oxalate deposits in renal tubules were found only in vitamin C-treated rats with advanced renal failure. Nontreated animals with equally advanced renal impairment showed no oxalate deposits. These results confirm previous clinical findings that vitamin C supplementation aggravates the secondary oxalosis of chronic renal failure.
Male Wistar strain rats which had been fed a glycolic acid diet developed severe nephrocalcinosis with urinary calculi within 4 weeks. Rats fed the same diet with citrate salts added had, however, either slight or no nephrocalcinosis without any stones in the urinary system. Nephrocalcinosis intermediate between those in the citrate groups and the glycolic acid group, with some urinary calculi, was observed in the citric acid group. During the experiment, the urinary oxalate concentration increased markedly and was higher in the citrate and citric acid than in the glycolic acid group. The urinary citrate concentration was significantly higher in the citrate groups and lower in the citric acid and glycolic acid groups. Therefore, citrate salts can be concluded to inhibit nephrocalcinosis and calculi formation as a result of decreased urinary saturation by means of increase in urinary citrate, in spite of a slight increase in the urinary oxalate.
For more Interactions (Complete) data for OXALIC ACID (6 total), please visit the HSDB record page.

Stability Shelf Life

OXALIC ACID CAN BE DEHYDRATED BY CAREFUL DRYING @ 100 °C, BUT LOSSES OCCUR THROUGH SUBLIMATION /OXALIC ACID DIHYDRATE/

Dates

Last modified: 08-15-2023

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